molecular formula C7H9BN2O4 B13458653 (6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid

(6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No.: B13458653
M. Wt: 195.97 g/mol
InChI Key: JALKUZIAQLBYCY-UHFFFAOYSA-N
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Description

(6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The amino and methoxycarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water . The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C.

Major Products Formed

The major products formed from the reactions of this compound include various boronic esters, boronic anhydrides, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the amino and methoxycarbonyl groups in (6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid provides unique reactivity and selectivity in chemical reactions. These functional groups enhance the compound’s ability to participate in a wide range of synthetic transformations and biological interactions, making it a versatile and valuable reagent in various fields of research.

Properties

Molecular Formula

C7H9BN2O4

Molecular Weight

195.97 g/mol

IUPAC Name

(6-amino-5-methoxycarbonylpyridin-3-yl)boronic acid

InChI

InChI=1S/C7H9BN2O4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3,(H2,9,10)

InChI Key

JALKUZIAQLBYCY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N)C(=O)OC)(O)O

Origin of Product

United States

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